molecular formula C19H16N2O5 B2387526 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953138-92-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2387526
CAS No.: 953138-92-6
M. Wt: 352.346
InChI Key: SWKBDLVTVUUKLS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole structure fused with an isoxazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and isoxazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds like piperonyl butoxide.

    Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-19(22)20-13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBDLVTVUUKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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